2-Chloro-4-ethynyl-5-methylpyridine 2-Chloro-4-ethynyl-5-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17379077
InChI: InChI=1S/C8H6ClN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3
SMILES:
Molecular Formula: C8H6ClN
Molecular Weight: 151.59 g/mol

2-Chloro-4-ethynyl-5-methylpyridine

CAS No.:

Cat. No.: VC17379077

Molecular Formula: C8H6ClN

Molecular Weight: 151.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-ethynyl-5-methylpyridine -

Specification

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
IUPAC Name 2-chloro-4-ethynyl-5-methylpyridine
Standard InChI InChI=1S/C8H6ClN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3
Standard InChI Key MEHAIAFBWIOTRL-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1C#C)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular structure combines a pyridine backbone with three distinct functional groups:

  • Chlorine atom at position 2: Enhances electrophilic reactivity.

  • Methyl group at position 5: Contributes to steric effects and stability.

  • Ethynyl group at position 4: Introduces sp-hybridized carbon for further functionalization.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1824124-26-6
Molecular FormulaC₈H₈ClN
Molecular Weight153.61 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The absence of reported boiling and melting points suggests limited experimental data, a common challenge for niche intermediates.

Synthesis Pathways

Chlorination of Pyridine Derivatives

The synthesis of halogenated pyridines often begins with chlorination. For example, 2-chloro-5-methylpyridine—a structural analog—is synthesized via chlorination of β-picoline (3-methylpyridine) using phosphorus oxychloride (POCl₃) or phosgene . While the exact route for 2-chloro-4-ethynyl-5-methylpyridine remains undocumented, analogous methods can be inferred:

  • Base Compound Formation: Begin with 4-ethynyl-5-methylpyridine.

  • Chlorination: Introduce chlorine at position 2 using POCl₃ in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at 120°C .

Table 2: Chlorination Reaction Conditions (Hypothetical)

ParameterValueSource
Chlorinating AgentPOCl₃
Solvent1,2,4-Trichlorobenzene
Temperature120°C
Reaction Time5–6 hours

Challenges in Synthesis

  • Ethynyl Group Stability: The ethynyl group’s reactivity may necessitate inert atmospheres to prevent polymerization .

  • Byproduct Formation: Competing reactions at the ethynyl site could yield undesired dihalo compounds .

Applications in Agrochemicals

Herbicide Intermediates

2-Chloro-4-ethynyl-5-methylpyridine’s structural similarity to 2-chloro-5-methylpyridine—a precursor to herbicides like fluazifop-butyl—suggests potential utility . Fluazifop-butyl targets grass weeds in broadleaf crops, achieving selectivity through pyridine ring interactions with plant enzymes .

Table 3: Herbicide Precursor Comparison

CompoundTarget HerbicideSelectivity MechanismSource
2-Chloro-5-methylpyridineFluazifop-butylEnzyme inhibition
2-Chloro-4-ethynyl-5-methylpyridineHypothetical analogsEnhanced binding affinity

Insecticide Development

The ethynyl group’s ability to form covalent bonds with biological targets could improve insecticidal activity. For instance, pyridine derivatives disrupt insect nervous systems by acetylcholinesterase inhibition .

Future Research Directions

Process Optimization

  • Catalytic Chlorination: Replace POCl₃ with greener agents (e.g., NaCl/Oxone) to reduce waste .

  • Solvent Recycling: Recover 1,2,4-trichlorobenzene via distillation to improve sustainability .

Challenges and Limitations

Analytical Data Gaps

The lack of published data on melting/boiling points, solubility, and spectral signatures (e.g., NMR, IR) hinders industrial adoption.

Scalability Issues

Multi-step synthesis and sensitive functional groups may complicate large-scale production.

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